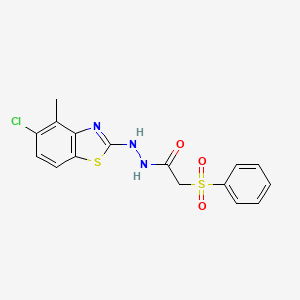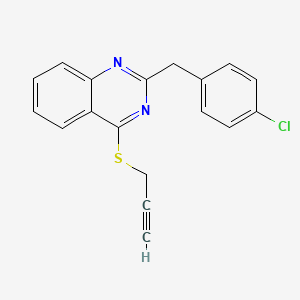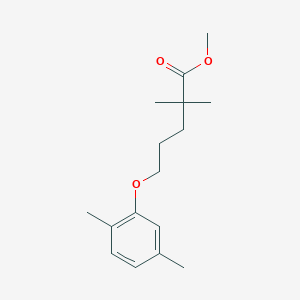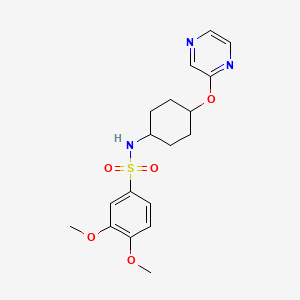
3,4-dimethoxy-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Typically, a description of a chemical compound includes its IUPAC name, common name, and structural formula. The structure can provide information about the functional groups present in the molecule.
Synthesis Analysis
This involves studying the methods used to synthesize the compound. It could involve multiple steps, each with its own set of reactants and conditions.Molecular Structure Analysis
This involves studying the 3D structure of the molecule, its stereochemistry, and how these factors might influence its properties and reactivity.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, including the reactants, products, and conditions of the reaction.Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, molar mass, and more.Wissenschaftliche Forschungsanwendungen
Synthesis and Bioactivity Studies
- A series of sulfonamides, including derivatives with methoxy moieties similar to the compound , was synthesized. These compounds have been tested for cytotoxicity, tumor specificity, and potential as carbonic anhydrase (CA) inhibitors. The research highlights the role of methoxy derivatives in enhancing cytotoxic activities, crucial for anti-tumor activity studies. Such compounds strongly inhibited human cytosolic isoforms hCA I and II, indicating their potential application in cancer therapy (Gul et al., 2016).
Microwave-assisted Synthesis and Bioevaluation
- Microwave irradiation was used to synthesize benzenesulfonamide derivatives. These compounds displayed cytotoxic activities and inhibited carbonic anhydrase I and II isoenzymes, identifying them as lead compounds for further studies. This indicates the broad utility of sulfonamide derivatives in developing treatments targeting specific enzymatic pathways (Gul et al., 2017).
Selective Cyclooxygenase-2 Inhibitors
- The development of sulfonamide derivatives as selective inhibitors for cyclooxygenase-2 (COX-2) was explored. This research led to the identification of potent, selective, and orally active COX-2 inhibitors, which are critical in the treatment of conditions like rheumatoid arthritis and osteoarthritis. This underscores the importance of sulfonamides in developing new therapeutic agents (Hashimoto et al., 2002).
Antimicrobial and Antifungal Activity
- New pyrazoline and pyrazole derivatives bearing benzenesulfonamide moieties were synthesized and exhibited significant antibacterial and antifungal activities. This suggests the potential of such derivatives in the development of new antimicrobial agents (Hassan, 2013).
Coordination Polymer Applications
- The reaction of benzenesulfonamide derivatives in the presence of metal ions like copper(II) resulted in the formation of coordination polymers with potential applications in material science and catalysis (Mahmudov et al., 2013).
Safety And Hazards
This involves studying the safety precautions that need to be taken while handling the compound, its toxicity, and environmental impact.
Zukünftige Richtungen
This involves predicting or discussing potential future research directions or applications of the compound based on its properties and reactivity.
Please consult with a chemist or a reliable source for accurate information. This is a general approach and may not apply to all compounds.
Eigenschaften
IUPAC Name |
3,4-dimethoxy-N-(4-pyrazin-2-yloxycyclohexyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O5S/c1-24-16-8-7-15(11-17(16)25-2)27(22,23)21-13-3-5-14(6-4-13)26-18-12-19-9-10-20-18/h7-14,21H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDJRHALZHHIKIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC2CCC(CC2)OC3=NC=CN=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dimethoxy-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)benzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

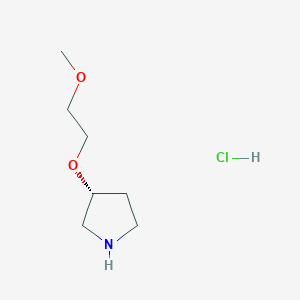
![N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-4-(trifluoromethoxy)benzamide](/img/structure/B2706113.png)
![4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2706114.png)
![2-((4-chlorophenoxy)methyl)-1-isopropyl-1H-benzo[d]imidazole](/img/structure/B2706117.png)

![2-cyano-N-(2-phenoxyphenyl)-3-{4-[(pyridin-4-yl)methoxy]phenyl}prop-2-enamide](/img/structure/B2706120.png)
![[3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]-(5-methyl-1-phenylpyrazol-4-yl)methanone](/img/structure/B2706121.png)
![[(1S,2R)-2-Pyrrolidin-1-ylcyclopentyl]methanamine](/img/structure/B2706122.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(pyrazin-2-yloxy)piperidine-1-carboxamide](/img/structure/B2706123.png)

![2-Cyclobutyl-3-methyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochloride](/img/structure/B2706127.png)
